molecular formula C21H44NO2+ B3044022 N,N,N-trimethyl-sphingosine CAS No. 133561-52-1

N,N,N-trimethyl-sphingosine

Cat. No.: B3044022
CAS No.: 133561-52-1
M. Wt: 342.6 g/mol
InChI Key: XOKJULOVXVISRP-BWMVHVDHSA-N
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Description

N,N,N-trimethyl-sphingosine: is a synthetic derivative of sphingosine, a type of sphingoid base. Sphingosine and its derivatives are crucial components of sphingolipids, which are essential for cellular structure and signaling. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment and cardiovascular protection .

Mechanism of Action

Target of Action

N,N,N-Trimethyl-Sphingosine (TMS) primarily targets Protein Kinase C (PK-C) . PK-C plays a crucial role in cell growth regulation . TMS exhibits a potent inhibitory effect on PK-C activity, which is stronger than that of its analogs, sphingosine (SPN) and N,N-Dimethylsphingosine (DMS) .

Mode of Action

TMS interacts with its target, PK-C, by inhibiting its activity . This inhibition leads to a series of changes in the cell, particularly affecting the phosphorylation of extracellular signal-regulated kinase (ERK) . ERK is related to the degradation of the microphthalmia-associated transcription factor (MITF), a major transcriptional regulator of tyrosinase . The phosphorylation of ERK reduces both MITF and tyrosinase protein levels .

Biochemical Pathways

The action of TMS affects the melanogenesis pathway . Melanogenesis is regulated by balancing a variety of signal transduction pathways, including cyclic adenosine monophosphate/protein kinase A (cAMP/PKA), p38 mitogen-activated protein kinase (p38 MAPK), ERK, and phosphoinositide 3-kinase/Akt (PI3K/Akt) . Activating ERK signaling downregulates melanogenesis by inhibiting MITF activity . This results in the downregulation of tyrosinase, a key enzyme in melanogenesis .

Pharmacokinetics

They are constituents of circulating lipoproteins or transported by other proteins . This suggests that TMS may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The action of TMS leads to significant molecular and cellular effects. Specifically, it reduces melanin in a dose-dependent manner following liposomal TMS treatment . This is due to the downregulation of MITF and tyrosinase via ERK activation . In addition, TMS has been developed as an antitumor agent and has shown inhibitory effects on the growth of various human carcinoma cell lines .

Action Environment

The action, efficacy, and stability of TMS can be influenced by various environmental factors. For instance, the presence of liposomes can enhance the delivery and efficacy of TMS . .

Biochemical Analysis

Biochemical Properties

N,N,N-Trimethyl-Sphingosine interacts with various enzymes and proteins. It has been found to have inhibitory effects on melanogenesis, a process controlled by tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2) . The compound’s effects on melanogenesis are due to the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase via extracellular signal-regulated kinase (ERK) activation .

Cellular Effects

In normal human melanocytes, this compound has been shown to significantly reduce melanin in a dose-dependent manner . It also leads to the phosphorylation of ERK, which reduces both MITF and tyrosinase protein levels . This compound has also been found to have inhibitory effects on the growth of various human carcinoma cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit melanogenesis by downregulating MITF and tyrosinase via ERK activation . This compound also shows a much stronger inhibitory effect on protein kinase C (PK-C) activity, which plays an important role in cell growth regulation .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, it has been found to significantly reduce melanin in a dose-dependent manner in melanocytes following treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, ceramide and this compound lipid nanoparticles have been found to efficiently inhibit tumor growth in a MCF-7/ADR tumor xenografted mouse model .

Metabolic Pathways

This compound is involved in the sphingolipid metabolism pathway . It interacts with various enzymes and cofactors in this pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-trimethyl-sphingosine typically involves the methylation of sphingosine. The process begins with the extraction of sphingosine from natural sources or its chemical synthesis. The sphingosine is then subjected to methylation using methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. High-pressure homogenization and other advanced techniques are employed to ensure the purity and yield of the compound. The use of solid lipid nanoparticles has been explored to enhance the bioavailability and therapeutic efficacy of this compound .

Chemical Reactions Analysis

Types of Reactions: N,N,N-trimethyl-sphingosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N,N-trimethyl-sphingosine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: N,N,N-trimethyl-sphingosine is unique due to its specific methylation pattern, which enhances its stability and bioactivity compared to other sphingosine derivatives. Its ability to inhibit multiple kinases and modulate immune responses makes it a valuable compound in therapeutic research .

Properties

IUPAC Name

[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)20(19-23)22(2,3)4/h17-18,20-21,23-24H,5-16,19H2,1-4H3/q+1/b18-17+/t20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKJULOVXVISRP-BWMVHVDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)[N+](C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)[N+](C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44NO2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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